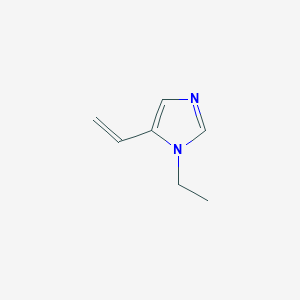

1-Ethyl-5-vinyl-1H-imidazole

Description

Contextualization within the Landscape of Imidazole-Based Monomers

Imidazole-containing polymers represent a significant and highly functional class of materials. The imidazole (B134444) ring is a versatile functional group that can impart a range of properties to a polymer backbone, including catalytic activity, pH-responsiveness, and the ability to coordinate with metal ions. nih.govresearchgate.net Imidazole and its derivatives, particularly vinyl-substituted imidazoles like 1-vinylimidazole (B27976) (1-VIM), are key monomers in the synthesis of these functional polymers. guidechem.com

Polymers such as poly(1-vinylimidazole) (PVI) have found applications in diverse fields, including:

Catalysis: The imidazole side chains can act as mimics of histidine residues in enzymes.

Membrane Materials: PVI-based materials are explored for gas separation (e.g., CO₂ capture) and as nanofiltration membranes. researchgate.net

Biomedical Applications: Their pH-responsive nature and ability to be functionalized make them suitable for drug delivery systems and as non-viral vectors for gene delivery. nih.gov

Polymeric Ionic Liquids (PILs): Alkylation of the imidazole nitrogen in the polymer chain leads to the formation of imidazolium (B1220033) salts, which are a major class of PILs with applications in batteries, fuel cells, and as specialized solvents. researchgate.netrsc.org

The synthesis of well-defined imidazole-based polymers has been a challenge, but advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have enabled the creation of block copolymers with controlled architectures and low dispersity. nih.govrsc.org 1-Ethyl-5-vinyl-1H-imidazole fits directly into this context as a monomer that could produce polymers with properties modulated by the specific placement of the ethyl and vinyl groups.

Significance of Vinyl-Functionalized Azoles as Precursors in Advanced Materials Science

The vinyl group is a critical functional handle in polymer chemistry, providing a reactive site for polymerization. In azole chemistry, the introduction of a vinyl group transforms the heterocycle into a valuable monomer. Vinyl-functionalized azoles are precursors to a wide range of advanced materials because the resulting polymers combine the properties of the stable, functional azole ring with the processability of a polymer backbone. researchgate.net

The polymerization of vinylazoles can be initiated through various methods, including free-radical polymerization, to create homopolymers or be incorporated into copolymers with other monomers. guidechem.com This allows for the precise tuning of material properties. For example, graft copolymerization of 1-vinylimidazole onto polymer surfaces can impart antibacterial properties. guidechem.com Furthermore, the creation of amphiphilic block copolymers, such as those combining polyethylene (B3416737) glycol (PEG) with poly(1-vinyl imidazole), yields self-assembling nanostructures with pH-responsive behavior, which are promising for biomedical uses. nih.gov

The utility of vinyl-functionalized heterocycles extends to materials for enhanced oil recovery, where nanocomposites of polyacrylamide and silica (B1680970) have been prepared using 1-vinyl imidazole-based surfmers. researchgate.net This highlights the broad applicability of vinylazoles in creating sophisticated, functional materials for demanding industrial applications.

Research Trajectories and Scope for this compound Systems

While dedicated research on this compound is not yet widespread, its structure suggests several promising avenues for future investigation. The presence of a pre-alkylated nitrogen (the ethyl group) and a vinyl group at a different position from the more common 1-vinylimidazole isomer presents intriguing possibilities.

Key Research Trajectories:

Synthesis and Polymerization: A primary research goal would be to explore and optimize the polymerization of this compound. Studies would likely investigate its reactivity in controlled radical polymerization techniques like RAFT, comparing its kinetics and behavior to other vinylimidazole isomers. The steric and electronic effects of the C5-vinyl and N1-ethyl substitution would be of fundamental interest.

Polymer Properties: Characterization of the resulting homopolymer, poly(this compound), would be crucial. Key properties for investigation include thermal stability, solubility, and mechanical characteristics. The pre-existing N-ethyl group means that subsequent quaternization to form a poly(ionic liquid) would result in a di-substituted imidazolium ring, potentially offering different properties (e.g., lower glass transition temperature, altered conductivity) compared to PILs derived from poly(1-vinylimidazole).

Advanced Materials and Applications: Future work could focus on developing functional materials. For instance, copolymers of this compound with other monomers could be synthesized to create novel materials for separation membranes, where the specific stereochemistry might influence packing and selectivity. Its use as a ligand in coordination chemistry and catalysis also presents a viable research path. The synthesis of corresponding hydrogels and their potential for metal ion chelation or as responsive materials could also be explored. researchgate.net

In essence, this compound stands as a promising but underexplored building block. Its systematic study is a logical next step in the continued development of advanced imidazole-based materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2 |

|---|---|

Molecular Weight |

122.17 g/mol |

IUPAC Name |

5-ethenyl-1-ethylimidazole |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-6-9(7)4-2/h3,5-6H,1,4H2,2H3 |

InChI Key |

PXKMUNNPCVXVGE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 5 Vinyl 1h Imidazole and Its Functionalized Precursors

Development of Efficient Synthetic Routes to 1-Ethyl-5-vinyl-1H-imidazole

The creation of this compound often begins with simpler, more accessible imidazole (B134444) building blocks. These precursors undergo a series of chemical transformations to introduce the necessary ethyl and vinyl groups at specific positions on the imidazole ring.

Multi-Step Synthetic Strategies from Readily Available Imidazole Derivatives

Multi-step synthesis is a foundational approach in organic chemistry that allows for the controlled and sequential modification of a starting molecule. vapourtec.com For vinylimidazoles, a common strategy involves the dehydration of a hydroxyethyl-substituted imidazole. For instance, 1-(2-hydroxyethyl)imidazoles can be converted to their corresponding 1-vinylimidazoles through a dehydration reaction, a method that is scalable and can be made safer and more environmentally friendly through techniques like reactive distillation. researchgate.net

Another multi-step approach involves generating an azirine intermediate from a vinyl azide (B81097) through thermolysis. This azirine can then react with an acyl halide, like bromoacetyl bromide, to form a 2-(halomethyl)oxazole. This intermediate is a versatile building block for further reactions, including nucleophilic substitution to introduce other functional groups. beilstein-journals.orgnih.gov This sequence highlights how complex heterocyclic systems can be constructed through a planned series of reactions. beilstein-journals.orgnih.govbeilstein-journals.org

One-Pot Reaction Protocols for Streamlined Synthesis

To improve efficiency, reduce waste, and shorten reaction times, one-pot reactions are increasingly favored. researchgate.net These protocols combine multiple reaction steps into a single process without isolating intermediates. For example, the synthesis of substituted imidazoles can be achieved through multi-component reactions (MCRs) where a diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) condense in a single step, often facilitated by a catalyst. mdpi.com Similarly, novel benzimidazole-5-carboxylates have been synthesized efficiently via a one-pot nitro reductive cyclization. nih.gov While not directly producing this compound, these methods demonstrate the power of one-pot strategies for creating complex imidazole cores that could be later functionalized. For instance, a three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of an aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne, showcasing a streamlined approach that avoids toxic reagents. organic-chemistry.org

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. Both transition metals and organocatalysts play significant roles in the synthesis and functionalization of imidazole derivatives.

Transition Metal-Catalyzed Coupling Reactions for Imidazole Functionalization

Transition metals like palladium, nickel, copper, and iron are widely used to catalyze cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds. These reactions are invaluable for introducing vinyl groups onto imidazole rings. Nickel-catalyzed C-H alkenylation, for example, allows for the direct vinylation of imidazoles using enol derivatives as the vinyl source. researchgate.net Iron-catalyzed N-vinylation of imidazoles with vinyl halides has also been demonstrated as an effective method that avoids the use of more expensive and toxic metals like palladium. researchgate.net Furthermore, copper oxide nanoparticles have been used as a ligand-free catalyst for the vinylation of imidazoles with vinyl halides. elsevierpure.com

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Ni(OTf)₂/dcype/K₃PO₄ | C-H Alkenylation | Imidazoles, Enol derivatives | Direct vinylation of the imidazole C-H bond. | researchgate.net |

| FeCl₃ | N-Vinylation | Imidazoles, (E)-Vinyl chlorides | Ligand-free, copper-free, and palladium-free conditions. | researchgate.net |

| CuO Nanoparticles | N-Vinylation | Imidazoles, Vinyl halides | Heterogeneous catalyst, ligand-free conditions. | elsevierpure.com |

Organocatalytic Transformations in Vinylimidazole Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a greener and more sustainable alternative to metal-based catalysis. nih.gov While specific examples for the direct synthesis of this compound are not prevalent, organocatalysts are effective in a variety of transformations that can be applied to the synthesis of functionalized imidazoles. For example, chiral biscinchona alkaloids have been used to catalyze the asymmetric allylic alkylation of indole (B1671886) derivatives, demonstrating the potential for stereoselective functionalization of heterocyclic compounds. rsc.org Such strategies could be adapted to introduce chiral side chains to a pre-formed vinylimidazole scaffold.

Advanced Functionalization Techniques for this compound Scaffolds

Once the core this compound structure is synthesized, the vinyl group and the imidazole ring itself offer sites for further modification. These advanced functionalization techniques allow for the creation of a diverse range of derivatives with tailored properties.

The vinyl group is particularly amenable to a variety of transformations. For example, it can participate in dearomative cycloaddition reactions. acs.orgacs.org Energy transfer-catalyzed intermolecular dearomative cycloaddition of heteroarenes like oxazoles with N-vinylimidazole has been shown to produce novel fused bicyclic scaffolds. acs.orgacs.org This highlights the potential of the vinyl group to act as a reactive handle for constructing more complex, three-dimensional molecular architectures.

The imidazole ring can also be functionalized. For instance, catalyst-free [3+2] cyclization of vinyl azides with amidines provides a route to 2,4-disubstituted imidazoles, leaving the N-H and C-5 positions available for subsequent functionalization. nih.gov This approach could be used to build upon an imidazole core that already contains the desired ethyl and vinyl groups. Additionally, the development of vinyl sulfonimidamides as electrophilic groups that can be tuned for reactivity offers a new avenue for creating covalently-acting molecules, a strategy that could be applied to vinylimidazole derivatives. rsc.org

| Functionalization Method | Reactive Site | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Dearomative Cycloaddition | Vinyl group | Oxazoles, N-vinylimidazole | Fused bicyclic azoline frameworks | acs.orgacs.org |

| [3+2] Cycloaddition | Imidazole core formation | Vinyl azides, Amidines | 2,4-disubstituted imidazoles | nih.gov |

| Electrophilic Functionalization | Vinyl group (analogue) | Vinyl sulfonimidamides | Covalent inhibitors | rsc.org |

Regioselective Functionalization of the Imidazole Nucleus

The functionalization of the imidazole ring in this compound and its precursors is a key step in the synthesis of more complex molecules. Achieving regioselectivity is crucial for controlling the final structure and properties of the desired compounds.

One of the primary challenges in the synthesis of 1,5-disubstituted imidazoles is controlling the regioselectivity of N-alkylation. For instance, in the synthesis of related 1,5-disubstituted imidazoles, the alkylation of a protected 4(5)-hydroxymethylimidazole derivative was a key step. The protection of the hydroxymethyl group as a tert-butyldimethylsilyl ether allowed for the subsequent alkylation to proceed with a degree of regioselectivity, favoring the formation of the 1,5-disubstituted product. jst.go.jp This approach highlights the importance of protecting groups in directing the regiochemical outcome of reactions on the imidazole nucleus.

Direct C-H functionalization of the imidazole core represents a powerful and atom-economical approach for introducing substituents. Palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been shown to proceed with high regioselectivity at the C5 position. nih.gov This methodology, which employs a palladium acetate catalyst and a phosphine (B1218219) ligand, allows for the formation of a C-C bond between the imidazole ring and an aryl halide. nih.gov While this specific example involves 1-aryl-1H-imidazoles, the principle could potentially be extended to 1-alkyl-1H-imidazoles like 1-ethyl-1H-imidazole, a precursor to the target molecule. The reaction mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species onto the electron-rich imidazole ring. nih.gov

Nickel-catalyzed C-H activation offers another avenue for the functionalization of imidazoles. The C2-arylation and alkenylation of imidazoles have been achieved using a nickel catalyst system. rsc.orgresearchgate.net The success of this transformation is notably influenced by the choice of solvent, with tertiary alcohols promoting the desired C-H activation. rsc.orgresearchgate.net This method provides a direct route to introduce aryl and vinyl groups at the C2 position of the imidazole ring, which could be a valuable strategy for synthesizing precursors to functionalized this compound derivatives.

The functionalization at other positions of the imidazole ring, such as C4, can also be achieved through various synthetic strategies. For example, the synthesis of 1,5-disubstituted-2-aminoimidazoles has been developed from readily available amino acids and aldehydes, demonstrating a versatile route to functionalized imidazole cores. nih.gov

| Method | Catalyst/Reagent | Position of Functionalization | Substrate Scope | Reference |

| Direct C-H Arylation | Pd(OAc)₂ / AsPh₃ | C5 | 1-Aryl-1H-imidazoles | nih.gov |

| C-H Arylation/Alkenylation | Ni(OTf)₂ / dcype or dcypt | C2 | Imidazoles, Thiazoles, Oxazoles | rsc.orgresearchgate.net |

| N-Alkylation | Alkyl Halide / Base | N1 | 4(5)-Substituted Imidazoles | jst.go.jp |

Strategic Manipulation of the Vinyl Moiety for Diversification

The vinyl group at the C5 position of this compound is a versatile functional handle that can be strategically manipulated to introduce a wide array of chemical diversity. The reactivity of the vinyl group allows for various transformations, leading to the synthesis of novel derivatives with potentially interesting properties.

One of the most common reactions of vinyl groups is polymerization. 1-Vinylimidazole (B27976) and its derivatives can undergo free-radical polymerization to form polymers with imidazole side chains. rsc.org These polymers have applications in various fields, including as catalysts and in materials science. rsc.org The polymerization of this compound would lead to a polymer with a repeating unit containing the 1-ethyl-1H-imidazol-5-yl moiety.

The vinyl group can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The reaction of N-vinyl-1H-imidazole with electron-deficient dienes, such as 5,5′-bi-1,2,4-triazines, has been reported to yield [4+2] cycloaddition products. researchgate.netznaturforsch.com This reactivity opens up pathways to fused heterocyclic systems. Studies on 4-vinylimidazoles have shown that they can undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide, even at room temperature, to produce cycloadducts with high stereoselectivity. researchgate.net These reactions provide a powerful tool for constructing complex molecular architectures starting from vinylimidazole precursors.

Furthermore, the vinyl group can be a substrate for various addition reactions. The increased polarization of the C=C bond, when activated by the adjacent imidazole ring, can facilitate conjugate addition reactions (Michael addition) with suitable nucleophiles. wikipedia.org This allows for the introduction of a wide range of functional groups at the β-carbon of the original vinyl moiety.

Vinyl organometallic species, which can be prepared from vinyl halides, are valuable intermediates in cross-coupling reactions. wikipedia.org Although the direct conversion of the vinyl group in this compound to a vinyl organometallic reagent is not explicitly detailed in the provided search results, such a transformation would enable its participation in reactions like Suzuki, Stille, or Negishi coupling, thereby allowing for the introduction of aryl, alkyl, or other organic fragments.

| Reaction Type | Reagents/Conditions | Product Type | Key Feature | Reference |

| Polymerization | Radical Initiator | Poly(this compound) | Formation of a polymer with imidazole side chains | rsc.org |

| Diels-Alder Reaction | Electron-deficient dienes | Fused heterocyclic systems | Construction of complex polycyclic structures | researchgate.netznaturforsch.comresearchgate.net |

| Conjugate Addition | Nucleophiles | β-functionalized ethylimidazole derivatives | Introduction of functional groups to the side chain | wikipedia.org |

Mechanistic Investigations of 1 Ethyl 5 Vinyl 1h Imidazole Reactivity

Elucidation of Reaction Pathways Involving the Vinyl Group

The vinyl group of 1-ethyl-5-vinyl-1H-imidazole is an electron-rich double bond, making it susceptible to a variety of addition reactions. Its reactivity is influenced by the electronic properties of the attached imidazole (B134444) ring.

While specific studies on the radical addition to this compound are not extensively documented, the general mechanism of radical addition to alkenes can be applied. This process typically involves three stages: initiation, propagation, and termination. Initiation would involve the formation of a radical species, which then adds to the vinyl group. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate. Addition of the radical to the terminal carbon of the vinyl group is expected to be favored, leading to a more stable radical on the carbon adjacent to the imidazole ring.

Manganese complexes with diacyl peroxides have been shown to facilitate the C-H functionalization of imidazole N-oxides through a multistep process that generates an alkyl radical. researchgate.net This radical subsequently adds to the C=N bond of the imidazole N-oxide. researchgate.net While this reaction does not directly involve a vinyl group, it demonstrates the generation and reactivity of radical species in the presence of an imidazole ring. researchgate.net

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions. unacademy.com In this [4+2] cycloaddition, the vinylimidazole reacts with a conjugated diene. For instance, 1-vinylimidazole (B27976) participates in an inverse electron demand Diels-Alder reaction with 5,5′-bi-1,2,4-triazines, resulting in single [4+2] cycloaddition products. unacademy.com The reactivity of vinylimidazoles in these reactions can be influenced by the protecting group on the imidazole nitrogen. nih.gov Studies on 4-vinylimidazoles have shown that they can undergo Diels-Alder reactions with N-phenylmaleimide at room temperature to produce high yields of the cycloadduct as a single stereoisomer. nih.gov In some cases, the reaction proceeds efficiently in solvents like DMSO. nih.gov

There is a lack of specific literature on [2+1] cycloaddition reactions involving this compound. However, photochemical [2+1] cycloadditions of nucleophilic carbenes with tethered olefins have been reported to form bicyclic systems. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org This suggests that, under appropriate conditions, the vinyl group of this compound could potentially react with a carbene to form a cyclopropane (B1198618) derivative.

Table 1: Examples of Cycloaddition Reactions with Vinylimidazoles

| Diene/Dipole/Carbene Source | Vinylimidazole Derivative | Reaction Type | Product Type | Reference(s) |

| 5,5′-bi-1,2,4-triazines | 1-vinylimidazole | Inverse-electron-demand Diels-Alder | [4+2] cycloadduct | unacademy.com |

| N-phenylmaleimide | 4-vinylimidazoles | Diels-Alder | [4+2] cycloadduct | nih.gov |

| 4-phenyl-1,2,4-triazoline-3,5-dione | 5-vinylimidazole | Diels-Alder | [4+2] cycloadduct | nih.gov |

The electron-rich nature of the double bond in the vinyl group makes it susceptible to electrophilic addition. wikipedia.orgchemguide.co.uk In such a reaction, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate. unacademy.comyoutube.com The stability of this carbocation will determine the regioselectivity of the addition, following Markovnikov's rule. The positive charge is preferentially located on the carbon atom that is better able to stabilize it. In the case of this compound, the carbocation would be more stable on the carbon adjacent to the imidazole ring due to resonance stabilization. The subsequent attack of a nucleophile on this carbocation completes the addition reaction. unacademy.com

The vinyl group can also undergo nucleophilic addition, particularly through a Michael-type or conjugate addition if the imidazole ring is quaternized, which would make the vinyl group electron-deficient. masterorganicchemistry.comnih.govlibretexts.orgnsf.gov In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated system. masterorganicchemistry.comlibretexts.org While the vinyl group in this compound is not inherently part of a classical α,β-unsaturated carbonyl system, the electron-withdrawing nature of a quaternized imidazolium (B1220033) ring could activate the vinyl group for such an attack.

Reactivity Studies of the 1H-Imidazole Ring in this compound

The imidazole ring in this compound possesses distinct reactive sites, including the N3 nitrogen and the C2 carbon.

The N3 nitrogen atom of the this compound ring is nucleophilic and can be readily alkylated to form a quaternary imidazolium salt. umich.edu This reaction, known as quaternization, typically involves the reaction of the imidazole with an alkyl halide. umich.edu For instance, 1-vinylimidazole can be quaternized with n-alkyl iodides or dimethyl sulfate (B86663) to yield 3-n-alkyl-1-vinylimidazolium salts. umich.edu The rate of quaternization can be influenced by steric factors; for example, 2-methyl-1-vinylimidazole (B1346594) quaternizes more slowly than 1-vinylimidazole. umich.edu The formation of these imidazolium salts is significant as it can alter the electronic properties of the vinyl group, making it more susceptible to nucleophilic attack.

Table 2: Quaternization of Vinylimidazoles

| Vinylimidazole | Alkylating Agent | Solvent | Product | Reference(s) |

| 1-vinylimidazole | n-alkyl iodides | Ethyl acetate (B1210297) | 3-n-alkyl-1-vinylimidazolium iodide | umich.edu |

| 1-vinylimidazole | 1,4-diiodobutane | Ethyl acetate | 1,4-butanediyl-3,3′-bis-1-vinylimidazolium diiodide | umich.edu |

| 2-methyl-1-vinylimidazole | Methyl iodide | Ethyl acetate | 2,3-dimethyl-1-vinylimidazolium iodide | umich.edu |

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. znaturforsch.com In acidic conditions, the N3 nitrogen can be protonated to form an imidazolium cation. This protonation can have a significant impact on the reactivity of the molecule. For example, the free-radical polymerization of 1-vinylimidazole is much faster at pH 1 than at pH 9, which is attributed to the quaternization of the imidazole ring. acs.org Furthermore, mineral or Lewis acids can catalyze the polymerization of vinylimidazoles across the double bond via charge-transfer complexation. znaturforsch.com Polymeric ionic liquids based on vinylimidazolium have been studied as corrosion inhibitors in acidic media. acs.org

Under basic conditions, the imidazole ring can be deprotonated. The most acidic proton in a 1,3-dialkylimidazolium salt is at the C2 position. researchgate.net While this compound itself lacks a proton at the N1 or N3 positions for easy deprotonation, reactions involving deprotonation at the C2 position are known for imidazolium salts, leading to the formation of N-heterocyclic carbenes. researchgate.net In the context of N-vinyl-1H-imidazole, basic conditions can facilitate reactions with π-deficient compounds, leading to the formation of fused-imidazole systems. znaturforsch.com

Intramolecular Reactivity and Rearrangements of this compound Derivatives

The intramolecular reactivity of this compound and its derivatives represents a fascinating area of heterocyclic chemistry, offering pathways to complex, fused-ring systems. While specific studies on the intramolecular reactions of this compound itself are not extensively documented in the literature, the reactivity of closely related vinyl-substituted imidazoles provides a strong foundation for predicting and understanding its potential transformations. These reactions are typically driven by thermal, photochemical, or catalytic activation and can be broadly categorized into pericyclic reactions, such as intramolecular Diels-Alder reactions and electrocyclizations, as well as other cyclization processes.

The placement of the vinyl group at the C5 position, with an ethyl group at the N1 position, presents a unique electronic and steric environment that influences the feasibility and outcome of intramolecular processes. Unlike N-vinylimidazoles where the vinyl group is directly attached to a nitrogen atom, the 5-vinyl substituent is part of a conjugated system within the imidazole ring, which can act as either a diene or a dienophile component in cycloaddition reactions.

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for the construction of polycyclic systems in a single step. In the context of this compound derivatives, the vinylimidazole core can be envisioned to participate as a diene. For an IMDA reaction to occur, a dienophile must be tethered to the imidazole ring, typically via the N1-ethyl substituent or another position on the ring.

Studies on the closely related 4-vinylimidazoles have demonstrated the feasibility of such reactions. acs.orgrsc.org These investigations have shown that the nature of the tether and the dienophile are critical for successful cyclization. For instance, amides and amines have been found to be more effective linkers than esters or ethers. rsc.org The cycloadditions often proceed with a high degree of stereoselectivity, favoring the formation of trans-fused products. acs.org

Based on these findings, it is plausible that a derivative of this compound, functionalized with a dienophile on the ethyl group, could undergo an IMDA reaction to yield a fused polycyclic imidazole. The general scheme for such a reaction is depicted below:

Scheme 1: Proposed Intramolecular Diels-Alder Reaction of a this compound Derivative

The reaction conditions for such transformations would likely involve heating in a high-boiling solvent, and the yields would be dependent on the nature of the dienophile and the length and flexibility of the tether.

Table 1: Representative Intramolecular Diels-Alder Reactions of Vinylimidazole Derivatives

| Diene System | Tethered Dienophile | Reaction Conditions | Product Type | Yield (%) | Reference |

| 4-Vinylimidazole | N-linked propargyl ether | Heat | Fused tricyclic imidazole | Moderate | acs.org |

| 4-Vinylimidazole | N-linked acrylamide | Heat | Fused tetracyclic imidazole | Good | acs.org |

This table is illustrative and based on data for 4-vinylimidazole systems, suggesting potential reactivity for 5-vinylimidazole analogues.

Electrocyclization reactions are another class of pericyclic reactions that could be relevant to the intramolecular reactivity of this compound derivatives. Under thermal or photochemical conditions, conjugated π-systems can undergo ring closure. For a derivative of this compound to undergo a synthetically useful electrocyclization, it would need to be part of a larger conjugated system.

For example, if the vinyl group at C5 were further substituted to create a triene system, a 6π-electrocyclization could occur. Photochemical conditions often favor disrotatory ring closure for 6π systems, while thermal conditions typically lead to conrotatory closure. acs.org Such reactions would lead to the formation of novel fused-ring systems incorporating the imidazole core.

Beyond pericyclic reactions, other types of intramolecular cyclizations of this compound derivatives can be envisaged, particularly those involving the generation of reactive intermediates.

Base-Catalyzed Cyclizations:

Research on N-vinylimidazole has shown that it can undergo base-catalyzed intramolecular cyclization when reacted with π-deficient compounds. This proceeds through the formation of a zwitterionic intermediate which then cyclizes. While the electronic properties of this compound differ from N-vinylimidazole, the potential for base-mediated intramolecular reactions should not be discounted, especially if the vinyl group is activated by an electron-withdrawing substituent.

Photochemical [2+2] Cycloadditions:

Intramolecular [2+2] photocycloadditions are a common reaction for molecules containing two double bonds. nih.govnih.gov If a this compound derivative were synthesized with a second olefinic group tethered at an appropriate distance, it could potentially undergo an intramolecular [2+2] cycloaddition upon irradiation with UV light. This would result in the formation of a cyclobutane (B1203170) ring, leading to a strained, polycyclic product. The regioselectivity of such a reaction (i.e., "straight" vs. "crossed" addition) would depend on the length of the tether connecting the two double bonds. nih.gov

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.org While less common for simple vinylimidazoles, derivatives with appropriate substitution patterns could potentially undergo such rearrangements. For example, a Claisen-type rearrangement could be possible if an allyl ether were incorporated into the molecule, or a Cope-type rearrangement if a 1,5-diene system were constructed. libretexts.org

Polymerization Chemistry of 1 Ethyl 5 Vinyl 1h Imidazole

Mechanistic Insights into Homopolymerization of 1-Ethyl-5-vinyl-1H-imidazole

The homopolymerization of vinylimidazoles, including EVI, presents distinct characteristics that are heavily influenced by reaction conditions. researchgate.net The lone pair of electrons on the nitrogen atom of the imidazole (B134444) ring can interact with the propagating radical, leading to both electronic and steric effects that modulate the polymerization kinetics.

Free Radical Polymerization Kinetics and Mechanisms

The free-radical polymerization of vinylimidazoles is a complex process influenced by factors such as pH and solvent choice. researchgate.netwikipedia.org In general, the polymerization of 1-vinylimidazole (B27976) is slow at a basic pH (around 9) but accelerates significantly at a lower pH of 1. wikipedia.org This acceleration is attributed to the protonation of the imidazole ring, which reduces the deactivating effect of the nitrogen lone pair on the vinyl group's double bond.

The kinetics of free-radical polymerization typically follow a set of elementary steps: initiation, propagation, chain transfer, and termination. uomustansiriyah.edu.iq However, in the case of vinylimidazoles, a degradative chain transfer to the monomer can occur, where the propagating radical abstracts a hydrogen atom from the imidazole ring, leading to a less reactive radical and effectively slowing down the polymerization. researchgate.net This phenomenon can result in polymers with lower molecular weights than would be expected from a simple polymerization scheme. researchgate.net Studies on the polymerization of 1-vinylimidazole in ethanol (B145695) have shown that the reaction rate can become effectively zero-order in monomer at high monomer concentrations, a behavior attributed to this degradative transfer reaction. researchgate.net

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP, CMRP) of this compound

Achieving controlled/living radical polymerization (CLRP) of vinylimidazoles has been historically challenging. rsc.org However, recent advancements have demonstrated successful controlled polymerization using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For instance, the RAFT polymerization of 1-vinylimidazole (a closely related monomer) has been successfully achieved in acetic acid, which acts as a solvent and protonates the monomer, stabilizing the propagating radicals. rsc.org This approach allows for the synthesis of poly(1-vinylimidazole) with low dispersity (as low as 1.05), indicating a well-controlled process. rsc.org The living character of this RAFT process was further confirmed by chain extension with other monomers to form block copolymers. rsc.org

While specific studies on the Atom Transfer Radical Polymerization (ATRP) and Catalytic Chain Transfer Radical Polymerization (CMRP) of this compound are less prevalent in the literature, the principles of these techniques suggest potential applicability. ATRP relies on a reversible redox process involving a transition metal catalyst to control the concentration of active radicals. The coordinating nature of the imidazole moiety could, however, interfere with the catalyst complex, necessitating careful selection of the catalytic system. CMRP, which utilizes a catalytic chain transfer agent to control molecular weight, could also be a viable strategy, though its application to this specific monomer requires further investigation.

Copolymerization of this compound with Diverse Monomers

Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymers for specific applications. The incorporation of the imidazole functionality can introduce properties such as pH-responsiveness, catalytic activity, and metal-chelating capabilities.

Reactivity Ratios and Copolymer Composition Studies

The reactivity ratios of comonomers are crucial parameters that determine the composition and microstructure of the resulting copolymer. sapub.org These ratios, denoted as r1 and r2, describe the relative preference of a propagating radical to add a monomer of its own kind versus the other comonomer.

For the copolymerization of N-vinylimidazole (VIm) with ethyl methacrylate (B99206) (EMA), the reactivity ratios have been determined as r(VIm) = 0.35 and r(EMA) = 3.47. researchgate.net The product of these ratios (r1r2 ≈ 1.2) suggests a tendency towards random copolymerization. researchgate.net In another study involving the copolymerization of vinyl-containing polysiloxane (SV) with various vinyl monomers, the reactivity ratios were also determined, highlighting the influence of the comonomer on the polymerization behavior. ciac.jl.cn For instance, in the ST-SV system, r_st = 1.45 and r_sv = 1.08. ciac.jl.cn

The composition of copolymers can be determined using various analytical techniques, including elemental analysis and spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netsapub.org

Table 1: Reactivity Ratios for Copolymerization of Vinyl Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Description |

| N-vinylimidazole (VIm) | Ethyl Methacrylate (EMA) | 0.35 ± 0.02 | 3.47 ± 0.2 | Free radical copolymerization. researchgate.net |

| Styrene (ST) | Vinyl-containing polysiloxane (SV) | 1.45 | 1.08 | Copolymerization study. ciac.jl.cn |

| Methyl Methacrylate (MMA) | Vinyl-containing polysiloxane (SV) | 0.78 | 2.01 | Copolymerization study. ciac.jl.cn |

| n-Butyl Methacrylate (BMA) | Vinyl-containing polysiloxane (SV) | 0.46 | 3.49 | Copolymerization study. ciac.jl.cn |

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Solution polymerization. ekb.eg |

| Vinyl Acetate (B1210297) (VAC) | Methacrylamide (MAM) | 0.294 | 4.314 | Solution polymerization. ekb.eg |

This table presents a selection of reactivity ratios from the literature for various vinyl monomer pairs to illustrate the concept.

Synthesis and Properties of Statistical and Block Copolymers

The synthesis of both statistical and block copolymers containing this compound allows for the creation of materials with a wide range of properties. Statistical copolymers, where the monomer units are arranged randomly or in a statistical fashion, can be synthesized through conventional free-radical copolymerization. google.com

Block copolymers, which consist of long sequences of one monomer followed by long sequences of another, can be prepared using controlled/living polymerization techniques. d-nb.infonih.gov For example, the synthesis of PEG-b-P(1-vinyl imidazole) diblock copolymers has been achieved via RAFT polymerization. nih.gov These amphiphilic block copolymers can self-assemble in aqueous solution to form micelles, which have potential applications in drug delivery and nanotechnology. The synthesis of alternating multiblock copolymers has also been demonstrated through a combination of anionic polymerization and polycondensation, offering a route to ultra-high molecular weight polymers with well-defined block structures. d-nb.info

Polymer Architecture Control in this compound Polymerization

The choice of polymerization technique plays a pivotal role in dictating the polymer architecture. While conventional free-radical polymerization often leads to linear or branched polymers with broad molecular weight distributions, controlled/living radical polymerization methods like RAFT and ATRP offer precise control over molecular weight, dispersity, and the synthesis of complex architectures such as block and star copolymers. rsc.orgrsc.org

For instance, by utilizing multifunctional initiators or chain transfer agents in a RAFT polymerization, it is possible to synthesize star-shaped polymers with a core from which multiple polymer arms of poly(this compound) radiate. The synthesis of well-controlled poly(1-vinylimidazole) via RAFT in acetic acid opens up possibilities for creating various polymer architectures. rsc.org Furthermore, post-polymerization modification techniques can be employed to introduce branching or cross-linking into the polymer structure, further expanding the range of accessible architectures and properties.

Grafting from/onto Polymerization Strategies

Graft polymerization is a powerful technique to modify the properties of existing polymers by attaching new polymer chains (grafts) to a main polymer backbone. This can be achieved through two primary strategies: "grafting from" and "grafting onto."

In the "grafting from" approach, initiator sites are created along a polymer backbone, from which the new monomer, in this case, this compound, is polymerized. This method allows for the growth of high-density grafts. For instance, radiation-induced graft copolymerization has been successfully employed to graft N-vinyl imidazole onto moringa gum, creating hydrogels with potential biomedical applications. researchgate.netnih.gov This technique utilizes radiation to generate reactive sites on the polysaccharide backbone, initiating the polymerization of the vinyl imidazole monomer. researchgate.netnih.gov Another example involves the thermal graft copolymerization of 1-vinyl imidazole onto plasma-pretreated polyimide films, a process that can be performed at relatively low temperatures. researchgate.net

Conversely, the "grafting onto" method involves the attachment of pre-synthesized polymer chains to a polymer backbone. This strategy offers better control over the molecular weight and distribution of the grafted chains. A common approach involves synthesizing poly(1-vinyl imidazole) chains and then reacting them with a functionalized polymer backbone. For example, N-vinyl imidazole has been grafted onto sodium alginate using a free radical polymerization technique, initiated by potassium persulfate. nih.govresearchgate.net This process results in a grafted copolymer with enhanced antimicrobial properties. nih.gov Similarly, chitosan (B1678972) has been modified by grafting with N-vinylimidazole to create matrices for enzyme immobilization. nih.gov

Synthesis of Complex Macromolecular Architectures (e.g., star, brush)

Beyond linear and grafted structures, this compound can be incorporated into more complex macromolecular architectures like star and brush polymers. These structures possess unique solution and bulk properties compared to their linear counterparts.

Star polymers consist of multiple polymer arms radiating from a central core. The synthesis of star polymers can be achieved through "core-first" or "arm-first" methods. In the "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. researchgate.net For instance, star polymers have been synthesized using a multifunctional initiator with a 1,3,5-trisubstituted benzene (B151609) ring as the core, suitable for the polymerization of vinyl monomers. mdpi.com While not specifically detailing this compound, the principles of using multifunctional initiators in techniques like Atom Transfer Radical Polymerization (ATRP) are applicable. researchgate.netresearchgate.net For example, a polymeric macroinitiator can be used to initiate the polymerization of monomers to form star polymers. harth-research-group.org

Brush polymers , also known as bottlebrush polymers, feature polymeric side chains densely grafted onto a linear backbone. These architectures can be synthesized by "grafting-through" polymerization of macromonomers. polyacs.org This involves the polymerization of monomers that already contain a polymer chain. While specific examples using this compound macromonomers are not prevalent in the provided search results, the general principle of polymerizing macromonomers via techniques like ATRP is a well-established method for creating brush polymers. polyacs.org

Post-Polymerization Modification of this compound-Derived Polymers

A key advantage of polymers derived from this compound is the potential for post-polymerization modification, allowing for the introduction of new functionalities and the tailoring of polymer properties.

Functionalization via the Imidazole Nitrogen in Polymer Backbones

The nitrogen atoms within the imidazole ring of poly(this compound) are readily accessible for chemical reactions, providing a versatile platform for functionalization. nih.gov A primary method for this is quaternization .

Quaternization involves the reaction of the lone pair of electrons on the imidazole nitrogen with an alkyl halide, resulting in a positively charged imidazolium (B1220033) salt. wikipedia.org This modification transforms the neutral polymer into a polyelectrolyte, significantly altering its solubility and interaction with other molecules. For example, poly(N-vinyl imidazole) can be quaternized with various agents like methyl iodide or bis[2,2-bipyridine-N,N']-Osmium(II) complexes. polymersource.canih.gov The degree of quaternization can be controlled by adjusting the reaction conditions, allowing for the fine-tuning of the polymer's properties. nih.gov

This quaternization has been utilized to prepare various functional materials. For instance, poly(vinyl imidazole) has been partially functionalized with 1-bromobutane (B133212) to create an ionic liquid-like polymer. rsc.org Furthermore, quaternized poly(1-vinylimidazole) hydrogels have been synthesized for applications such as anion adsorption. researchgate.net The quaternization introduces a positive charge that enhances the material's ability to bind with negatively charged species. researchgate.net The process often involves reacting the polymer with a quaternizing agent like dimethylsulfate. researchgate.net

The ability to functionalize the imidazole nitrogen through quaternization and other chemical reactions makes poly(this compound) a highly adaptable polymer platform for a wide range of applications. rsc.orgrsc.org

Coordination Chemistry and Metal Complexation of 1 Ethyl 5 Vinyl 1h Imidazole

Synthesis and Structural Characterization of Metal Complexes Featuring 1-Ethyl-5-vinyl-1H-imidazole

The synthesis of metal complexes with this compound would likely follow standard procedures for the preparation of transition metal-imidazole complexes.

Preparation of Homo- and Heteroleptic Coordination Compounds

Homoleptic complexes , where all ligands coordinated to the metal center are identical, could be synthesized by reacting a suitable metal salt with an excess of this compound. The stoichiometry of the reaction would determine the number of ligands coordinating to the metal, which is also influenced by the size and charge of the metal ion.

Heteroleptic complexes , containing more than one type of ligand, could be prepared by reacting a pre-formed metal-ligand complex with this compound or by a one-pot reaction of a metal salt with a mixture of ligands. The formation of heteroleptic species would depend on the relative donor strengths of the ligands and the thermodynamic stability of the resulting complexes.

| Complex Type | General Synthetic Approach | Potential Metal Ions |

| Homoleptic | Reaction of a metal salt with excess this compound. | Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Rh(III) |

| Heteroleptic | Reaction of a metal complex with this compound or a one-pot reaction with mixed ligands. | Pt(II), Pd(II), Ir(III) with ancillary ligands like phosphines, halides, or other N-donors. |

Analysis of Coordination Geometries and Electronic Structures

The coordination geometry of the resulting metal complexes would be dictated by the coordination number of the metal ion and the steric bulk of the ligands. Common geometries such as tetrahedral, square planar, and octahedral would be expected. The electronic structure of these complexes, including the d-orbital splitting and magnetic properties, could be investigated using techniques like UV-Vis spectroscopy, magnetic susceptibility measurements, and computational methods.

The presence of the vinyl group offers a unique spectroscopic handle. Changes in the vibrational frequencies of the C=C bond in the infrared (IR) or Raman spectra upon coordination would provide evidence for π-interaction with the metal center. Nuclear Magnetic Resonance (NMR) spectroscopy would also be a crucial tool for characterizing the complexes, with shifts in the proton and carbon signals of the imidazole (B134444) and vinyl groups indicating the coordination site and the extent of electronic perturbation upon complexation.

Catalytic Applications of this compound Metal Complexes

While no specific catalytic applications for metal complexes of this compound have been reported, the known catalytic activity of other imidazole-containing complexes suggests potential areas of application.

The primary utility of this ligand in catalysis would likely be in its polymerized form, poly(this compound). This polymer could serve as a robust support for catalytically active metal centers. The advantages of such a polymer-supported catalyst include ease of separation from the reaction mixture, potential for recycling and reuse, and improved catalyst stability.

Potential catalytic applications could include:

Oxidation reactions: Metal complexes of imidazoles are known to catalyze various oxidation reactions.

Carbon-carbon bond-forming reactions: Palladium and nickel complexes with N-donor ligands are widely used in cross-coupling reactions.

Polymerization catalysis: The vinyl group itself could be a site for further polymerization or co-polymerization, leading to the formation of functional materials with embedded metal-catalytic sites.

Homogeneous Catalysis in Organic Transformations

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high activity and selectivity due to the well-defined nature of the catalytic species. Transition metal complexes bearing imidazole-based ligands are known to be effective in a range of organic transformations. While specific research focusing exclusively on this compound as a ligand in homogeneous catalysis is not extensively documented, the principles of coordination chemistry allow for predictions of its potential applications.

The nitrogen donor atoms of the imidazole ring can coordinate to transition metals such as palladium, rhodium, and ruthenium, which are workhorses in organic synthesis. The electronic properties of the imidazole ring, influenced by the ethyl and vinyl substituents, can modulate the reactivity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The stability of the metal-ligand complex is a critical factor, influencing catalyst lifetime and efficiency. It is plausible that complexes of this compound could find utility in reactions such as Heck, Suzuki, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. core.ac.ukclockss.orgmdpi.com

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, involves the coordination of an alkene to a Pd(0) complex, followed by oxidative addition of an aryl halide. Subsequent migratory insertion of the alkene into the Pd-aryl bond and beta-hydride elimination yield the final product and regenerate the active catalyst. The nature of the ligand, in this case, this compound, would influence the kinetics and selectivity of these steps.

Design of Heterogeneous Catalysts from Polymeric this compound Ligands

A significant advantage of this compound is the presence of the vinyl group, which allows for its polymerization to form poly(this compound). This polymer can serve as a robust support for catalytically active metal nanoparticles, leading to the creation of heterogeneous catalysts. These solid-supported catalysts combine the high activity of homogeneous systems with the practical benefits of easy separation and recyclability.

The general strategy for creating such catalysts involves the polymerization of the this compound monomer, followed by the immobilization of a metal precursor, typically a metal salt, onto the polymer matrix. The imidazole units within the polymer chain act as multidentate ligands, effectively chelating the metal ions and preventing their leaching during the reaction. Subsequent reduction of the metal ions leads to the formation of well-dispersed metal nanoparticles embedded within the polymer support.

While specific data on catalysts derived from poly(this compound) is scarce, extensive research on the closely related poly(N-vinylimidazole) (PVI) provides a strong indication of their potential performance. For example, palladium nanoparticles supported on PVI-grafted silica (B1680970) have demonstrated excellent activity and reusability in various cross-coupling reactions. researchgate.netresearchgate.net

Catalytic Performance in Heck and Suzuki Coupling Reactions

The following tables summarize representative data for the performance of PVI-supported palladium catalysts in Heck and Suzuki reactions. These results highlight the potential of such systems, which can be extrapolated to catalysts derived from poly(this compound).

| Aryl Halide | Alkene | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Iodobenzene | Styrene | trans-Stilbene | 98 | 1 |

| Bromobenzene | Styrene | trans-Stilbene | 95 | 3 |

| Chlorobenzene | Styrene | trans-Stilbene | 92 | 5 |

| 4-Iodotoluene | n-Butyl acrylate (B77674) | n-Butyl 4-methylcinnamate | 97 | 1.5 |

| 4-Bromoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 94 | 4 |

| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Biphenyl | 99 | 0.5 |

| Bromobenzene | Phenylboronic acid | Biphenyl | 97 | 1 |

| Chlorobenzene | Phenylboronic acid | Biphenyl | 94 | 3 |

| 4-Iodotoluene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 98 | 0.75 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 96 | 1.5 |

The high yields and relatively short reaction times observed in these reactions underscore the effectiveness of immobilizing palladium on a poly(vinylimidazole)-based support. The imidazole moieties not only anchor the palladium nanoparticles but also create a favorable microenvironment for the catalytic process. The reusability of these catalysts is a key feature, making them economically and environmentally attractive for industrial applications. mdpi.com The principles demonstrated with PVI are directly applicable to the design of catalysts from poly(this compound), with the ethyl group potentially offering subtle modifications to the polymer's properties, such as solubility and thermal stability.

Advanced Spectroscopic and Chromatographic Methods for Research on 1 Ethyl 5 Vinyl 1h Imidazole Systems

Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation of 1-Ethyl-5-vinyl-1H-imidazole Reactions

NMR spectroscopy is a powerful tool for probing the intricate details of chemical reactions involving this compound. It allows for the real-time monitoring of reactant consumption and product formation, providing crucial kinetic and mechanistic information.

Two-dimensional NMR (2D-NMR) techniques are instrumental in unambiguously determining the structural connectivity and stereochemistry of products and intermediates in reactions of this compound. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond and through-space correlations between nuclei.

Table 1: Illustrative 2D-NMR Correlations for a Hypothetical Derivative of this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key HMBC Correlations |

| H2 (imidazole ring) | C2 | C4, C5 |

| H4 (imidazole ring) | C4 | C2, C5, C(vinyl) |

| Vinyl-CH | Vinyl-CH | C4, C5 (imidazole) |

| Vinyl-CH₂ | Vinyl-CH₂ | C(vinyl) |

| Ethyl-CH₂ | Ethyl-CH₂ | N1, Ethyl-CH₃ |

| Ethyl-CH₃ | Ethyl-CH₃ | Ethyl-CH₂ |

Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes such as conformational changes and rotational barriers. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of signals, which can be used to calculate the energy barriers associated with these dynamic processes. rsc.org

For this compound, VT-NMR could be employed to study the rotational barrier around the C5-vinyl bond and the C-N bond of the ethyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these changes can provide thermodynamic and kinetic parameters for the conformational exchange. rsc.org

Mass Spectrometry for Identification of Reaction Intermediates and Oligomers

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is particularly valuable for identifying transient reaction intermediates and characterizing oligomeric species that may form during polymerization or other reactions of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized compounds and for identifying unknown intermediates in a reaction mixture. nih.gov For example, the molecular mass of a 2-(furan-2-yl)-1-(octadecan-1-yl)-1H-imidazole derivative was confirmed by HRMS, with the observed [M+H]⁺ ion at m/z = 387.33608 corresponding to the molecular formula C₂₅H₄₂ON₂. researchgate.net This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information and can be used to elucidate the connectivity of atoms within a molecule. mdpi.com

In the context of this compound, MS/MS could be used to characterize oligomers by inducing fragmentation at the linkages between monomer units. The resulting fragmentation pattern would reveal the structure of the repeating unit and the nature of the end groups. This technique is also invaluable for distinguishing between isomers, as they often exhibit different fragmentation pathways.

Table 2: Potential Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 123.09 [M+H]⁺ | 95.06 | 28.03 (C₂H₄) | [Vinyl-imidazole+H]⁺ |

| 123.09 [M+H]⁺ | 96.08 | 27.01 (HCN) | [C₅H₈N]⁺ |

| 123.09 [M+H]⁺ | 68.05 | 55.04 (C₃H₅N) | [C₃H₄N₂]⁺ |

X-ray Crystallography for Precise Structural Determination of this compound Derivatives and Complexes

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational information for derivatives and coordination complexes of this compound. researchgate.net

The synthesis and crystal structure of various imidazole (B134444) derivatives have been reported, revealing key structural features. For instance, the crystal structure of 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole was determined to be in the monoclinic space group I2/a. researchgate.net Such studies often reveal the importance of intermolecular interactions, such as C-H···F interactions, in stabilizing the crystal packing. researchgate.net

For a metal complex of this compound, X-ray crystallography could reveal the coordination geometry around the metal center, the coordination mode of the imidazole ligand (e.g., through the N3 atom), and any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the supramolecular architecture. This information is crucial for understanding the structure-property relationships of these materials.

Table 3: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 22.1693(7) |

| b (Å) | 8.1636(6) |

| c (Å) | 25.7250(19) |

| β (°) | 112.526(9)° |

| Volume (ų) | 4299.8(5) |

| Z | 8 |

| Data for 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the real-time monitoring of chemical reactions involving this compound. These non-destructive methods provide detailed information on the molecular level, allowing researchers to track the transformation of key functional groups.

The primary application of IR and Raman spectroscopy in the context of this compound is the monitoring of polymerization reactions. The vinyl group of the molecule is susceptible to polymerization, leading to the formation of poly(this compound). This transformation can be readily followed by observing the changes in the vibrational spectra.

Key Spectral Changes During Polymerization:

Disappearance of Vinyl Group Vibrations: The most significant change observed during the polymerization of this compound is the disappearance or significant reduction in the intensity of vibrational bands associated with the vinyl group (-CH=CH₂). These include the C=C stretching vibration, typically observed in the range of 1640-1650 cm⁻¹, and the C-H stretching and bending vibrations of the vinyl group. The change from N-vinylimidazole to poly(N-vinylimidazole) is characterized by the disappearance of the C=C bonds of the vinyl group and the appearance of aliphatic C-H and CH₂ bonds nih.gov.

Appearance of Alkane C-H Vibrations: Concurrently with the disappearance of the vinyl group signals, new bands corresponding to the C-H stretching and bending vibrations of the newly formed saturated polymer backbone will appear in the spectra.

Stability of Imidazole Ring Vibrations: The vibrational bands corresponding to the imidazole ring are expected to remain relatively unchanged during the polymerization of the vinyl group. This allows the imidazole ring to be used as an internal standard for monitoring the reaction progress. Characteristic vibrations of the imidazole ring include C=C and C=N ring stretching, and C-N stretching vibrations researchgate.net.

The following table summarizes the expected key vibrational frequencies for this compound and the changes anticipated upon polymerization.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change Upon Polymerization |

| Vinyl (-CH=CH₂) | C=C Stretch | 1640 - 1650 | Disappears |

| Vinyl (-CH=CH₂) | =C-H Stretch | 3000 - 3100 | Disappears |

| Vinyl (-CH=CH₂) | =C-H Bend | 910 - 990 | Disappears |

| Imidazole Ring | C=N Stretch | 1500 - 1600 | Remains |

| Imidazole Ring | Ring Stretch | 1400 - 1500 | Remains |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 2960 | Remains |

| Polymer Backbone | C-H Stretch | 2850 - 2960 | Appears/Increases |

Interactive Data Table: Vibrational Frequencies

Users can filter the table below by functional group to view the specific vibrational modes and their expected behavior during polymerization.

Chromatographic Techniques for Separation and Purity Assessment in Research Syntheses

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the separation and purity assessment of this compound in research syntheses. These methods allow for the separation of the target compound from starting materials, byproducts, and impurities, ensuring the quality and integrity of the synthesized material.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of imidazole derivatives. For this compound, a C18 column would likely be a suitable stationary phase, offering good separation based on the compound's moderate polarity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. UV detection is commonly employed for imidazole-containing compounds due to the UV absorbance of the imidazole ring.

Gas Chromatography (GC):

GC is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Flame Ionization Detection (FID) is a common choice for the detection of organic compounds in GC. The purity of the sample can be determined by the relative peak areas in the chromatogram.

The following table outlines proposed starting conditions for the chromatographic analysis of this compound. Optimization of these parameters would be necessary to achieve the desired separation.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer | UV (e.g., 215 nm) |

| GC | 5% Phenyl Polysiloxane | Helium or Nitrogen | FID |

Interactive Data Table: Chromatographic Conditions

Users can select a chromatographic technique from the dropdown menu to view the proposed analytical conditions.

Computational Chemistry and Theoretical Modeling of 1 Ethyl 5 Vinyl 1h Imidazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules like 1-Ethyl-5-vinyl-1H-imidazole. tandfonline.comiucr.orgmdpi.comrsc.org DFT calculations allow for the determination of optimized molecular geometry and various electronic properties that are key to understanding the compound's chemical behavior.

DFT methods are instrumental in predicting the energetics of chemical reactions, including polymerization processes involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and mechanism.

For instance, in the context of vinyl polymerization, DFT can be used to model the initiation, propagation, and termination steps. The energy barriers for the addition of a radical to the vinyl group can be calculated, shedding light on the polymerization kinetics. While specific studies on this compound are not abundant in public literature, the principles of such analyses are well-established for similar vinyl-substituted heterocyclic compounds. The study of related imidazole (B134444) derivatives has shown that DFT can elucidate reaction mechanisms, such as the pseudo-Michael reaction. rsc.org

Table 1: Illustrative Reaction Energetics for a Hypothetical Polymerization Step of this compound (DFT Calculation)

| Parameter | Energy (kcal/mol) |

| Energy of Monomer + Initiator | 0.0 |

| Energy of Transition State | +15.2 |

| Energy of Intermediate Radical | -5.8 |

| Activation Energy (Forward) | +15.2 |

| Enthalpy of Reaction | -5.8 |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the vinyl group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the imidazole ring, indicating the sites for nucleophilic attack.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the charge distribution on each atom of the molecule. This information reveals the electrophilic and nucleophilic centers, which is vital for predicting how the molecule will interact with other reagents. For instance, the nitrogen atoms of the imidazole ring are expected to carry negative charges, making them potential sites for protonation or coordination to metal centers.

Table 2: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives (DFT Calculation)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Ethyl-1H-imidazole | -6.25 | -0.15 | 6.10 |

| Hypothetical this compound | -5.98 | -0.52 | 5.46 |

Note: This table contains representative data and is intended for illustrative purposes.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comnih.gov This technique is particularly useful for investigating the conformational dynamics of monomers and the structure and properties of oligomers and polymers derived from this compound. youtube.comresearchgate.net

The flexibility of the ethyl and vinyl groups attached to the imidazole ring allows for multiple conformations of the this compound monomer. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments and its packing in the solid state.

For oligomers of this compound, MD simulations can provide insights into their three-dimensional structure, including chain flexibility, folding, and aggregation behavior. This is essential for predicting the macroscopic properties of the resulting polymer.

MD simulations can be employed to model the dynamic aspects of polymerization. By simulating a system containing monomers and an initiator, the initiation and propagation steps of the polymerization process can be observed at an atomic level. youtube.com These simulations can provide information on the rate of polymerization, the degree of polymerization, and the branching of the polymer chains. Furthermore, MD can be used to study the interactions between the growing polymer chain and the surrounding solvent molecules, which can significantly influence the polymerization kinetics and the final polymer structure.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. unito.itnih.govresearchgate.net Methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. plos.org

The theoretical prediction of these spectra for this compound can serve as a benchmark for experimental data, helping to confirm the structure of the synthesized compound. For example, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to assign the observed peaks to specific atoms in the molecule. Similarly, calculated IR spectra can help in identifying the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Imidazole C2 | 136.5 | 137.0 |

| Imidazole C4 | 129.8 | 130.2 |

| Imidazole C5 | 138.2 | 138.5 |

| Vinyl CH | 130.1 | 130.5 |

| Vinyl CH₂ | 115.4 | 115.9 |

| Ethyl CH₂ | 42.6 | 43.0 |

| Ethyl CH₃ | 15.3 | 15.7 |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Emerging Research Frontiers and Conceptual Advances Involving 1 Ethyl 5 Vinyl 1h Imidazole

Integration of 1-Ethyl-5-vinyl-1H-imidazole in Supramolecular Assembly Design

The imidazole (B134444) moiety of this compound makes it an excellent ligand for coordinating with metal ions, facilitating the construction of complex supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). The vinyl group provides a site for post-synthetic modification or polymerization, adding another layer of functionality to the resulting assemblies.

Recent research has focused on designing supramolecular catalysts by self-assembling imidazole derivatives with metal ions like copper. sciopen.com These assemblies can create nano-scale catalytic pockets that mimic the active sites of metalloenzymes. sciopen.com While specific studies on this compound in this exact context are emerging, the principles established with other imidazole derivatives pave the way for its use. The ethyl group at the N1 position can influence the steric and electronic environment of the imidazole ring, thereby tuning the coordination geometry and the catalytic properties of the resulting supramolecular assembly. The vinyl group at the C5 position offers a reactive handle for polymerization or for grafting the supramolecular assembly onto a solid support, enhancing its stability and reusability.

The formation of these ordered structures is driven by non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking. The precise control over these interactions allows for the rational design of materials with tailored porosity, stability, and functionality. For instance, the incorporation of this compound into MOFs can lead to materials with potential applications in gas storage, separation, and heterogeneous catalysis.

Bio-inspired Catalysis Utilizing this compound Motifs (focus on chemical design principles)

The imidazole ring is a common motif in the active sites of many enzymes, where it participates in a variety of catalytic processes, including acid-base catalysis and metal ion coordination. This has inspired the design of synthetic catalysts that mimic the function of these biological systems. This compound serves as a valuable building block in this endeavor due to its structural and electronic similarities to the histidine residue found in many enzymes. nih.gov

The design of bio-inspired catalysts based on this compound follows several key principles:

Scaffold Design: The imidazole motif is incorporated into a larger molecular framework or polymer backbone. This scaffold serves to position the catalytic imidazole groups in a specific orientation, creating a microenvironment that can enhance catalytic activity and selectivity. google.com

Functional Group Mimicry: The imidazole ring itself can act as a general base or acid catalyst. acs.org The ethyl group can modulate the basicity of the imidazole nitrogen, while the vinyl group allows for the covalent attachment of other functional groups that can participate in catalysis.

Metal Ion Coordination: The imidazole nitrogen is an excellent ligand for a variety of transition metals. By incorporating this compound into ligands, it is possible to create synthetic metalloenzymes with tailored catalytic properties. nih.govnih.gov For example, iron-imidazole complexes have been shown to be effective catalysts for oxidation reactions. nih.gov

A significant challenge in bio-inspired catalysis is replicating the intricate folding and spatial arrangement of functional groups found in natural enzymes. sciopen.com The use of polymers derived from this compound offers a promising approach to address this challenge. The polymer chain can be designed to fold into specific conformations, bringing multiple imidazole moieties into close proximity to create a cooperative catalytic site.

Sustainable Synthesis and Polymerization Strategies for this compound

The development of sustainable methods for the synthesis and polymerization of this compound is crucial for its widespread application. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents and solvents, are guiding current research efforts. researchgate.netacademie-sciences.fr

Sustainable Synthesis:

Traditional syntheses of N-vinylimidazoles can involve harsh conditions and the use of toxic reagents. znaturforsch.com Emerging research is exploring more environmentally benign routes. One promising approach is the use of electrochemistry, which can drive reactions under mild conditions without the need for chemical oxidants or reductants. academie-sciences.frnih.gov For example, the electrochemical synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines has been reported. nih.gov While not yet applied to this compound specifically, this methodology offers a potential green route for its synthesis.

Sustainable Polymerization: